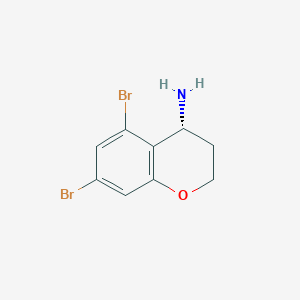
(R)-5,7-Dibromochroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5,7-Dibromochroman-4-amine is a chiral organic compound that belongs to the class of chroman derivatives. This compound is characterized by the presence of two bromine atoms at the 5th and 7th positions of the chroman ring and an amine group at the 4th position. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,7-Dibromochroman-4-amine typically involves the bromination of a chroman derivative followed by the introduction of the amine group. One common method starts with the bromination of chroman-4-one to yield 5,7-dibromochroman-4-one. This intermediate is then subjected to reductive amination using an appropriate amine source under catalytic hydrogenation conditions to obtain ®-5,7-Dibromochroman-4-amine.
Industrial Production Methods
Industrial production of ®-5,7-Dibromochroman-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-5,7-Dibromochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the corresponding de-brominated chroman-4-amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or Grignard reagents.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, de-brominated chroman-4-amine, and various substituted chroman derivatives.
Applications De Recherche Scientifique
®-5,7-Dibromochroman-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-5,7-Dibromochroman-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-5,7-Difluorochroman-4-amine
- ®-5,7-Dichlorochroman-4-amine
- ®-5,7-Diiodochroman-4-amine
Uniqueness
®-5,7-Dibromochroman-4-amine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its fluorinated, chlorinated, or iodinated analogs. The bromine atoms also influence the compound’s physical properties, such as solubility and melting point.
Propriétés
Formule moléculaire |
C9H9Br2NO |
|---|---|
Poids moléculaire |
306.98 g/mol |
Nom IUPAC |
(4R)-5,7-dibromo-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Br2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2/t7-/m1/s1 |
Clé InChI |
CAOLVCMMOQJLSX-SSDOTTSWSA-N |
SMILES isomérique |
C1COC2=C([C@@H]1N)C(=CC(=C2)Br)Br |
SMILES canonique |
C1COC2=C(C1N)C(=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


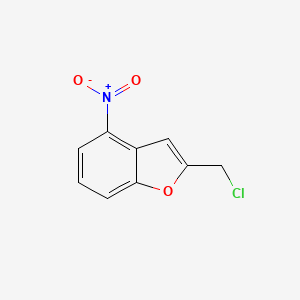


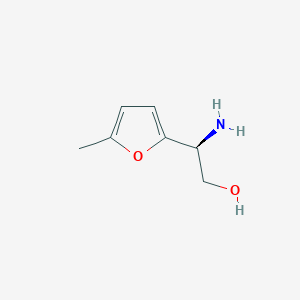
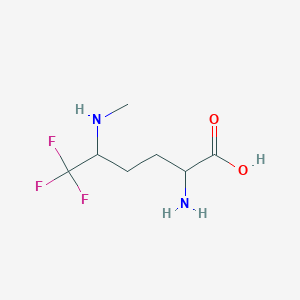

![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)

![sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13145804.png)

![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol](/img/structure/B13145814.png)
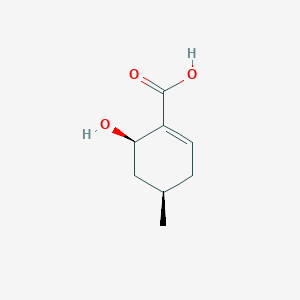
![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
